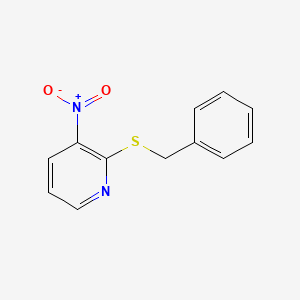

2-(Benzylthio)-3-nitropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-benzylsulfanyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c15-14(16)11-7-4-8-13-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGAGHBQCBIQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963838 | |

| Record name | 2-(Benzylsulfanyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671445 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

69212-31-3 | |

| Record name | 2-(Benzylsulfanyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Benzylthio)-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance Within Heterocyclic Chemistry and Pyridine Derivatives

The importance of 2-(benzylthio)-3-nitropyridine in heterocyclic chemistry stems from the inherent properties of its constituent parts: the pyridine (B92270) ring, the nitro group, and the thioether linkage. Pyridine derivatives are a major class of N-heterocycles that are actively studied in organic and medicinal chemistry, forming the core structure of many pharmaceutical drugs. nih.gov The presence of the electron-withdrawing nitro group on the pyridine ring significantly influences the molecule's reactivity, making it a valuable precursor for a variety of polynuclear heterocyclic systems. nih.gov

The combination of the nitro group and the benzylthio group on the pyridine scaffold creates a molecule with distinct electronic properties. This substitution pattern is crucial for its utility in various chemical transformations. For instance, the mobile chlorine atom in precursor compounds like 2-chloro-3-nitropyridines is readily replaced by nucleophiles such as benzylthiol, highlighting the reactivity of this class of compounds. nih.gov

Historical Context of Nitropyridine and Thioether Chemistry

The development of nitropyridine chemistry has been a subject of interest for over a century, with researchers continuously seeking to synthesize and understand the properties of these compounds. jmu.edu The synthesis of nitropyridine derivatives has historically presented challenges, leading to the development of various methods to introduce a nitro group onto the pyridine (B92270) ring. jmu.edu These efforts have paved the way for the creation of a wide array of substituted nitropyridines, which are now more readily available for use in synthesis.

Concurrently, the field of thioether chemistry has seen significant advances. researchgate.netcornell.edu Organic thioether compounds are integral to numerous applications in medicine, agriculture, and materials science. cornell.edubenthamdirect.com Historically, the synthesis of thioethers often involved the use of thiols, which are known for their unpleasant odors. thieme-connect.com More recent research has focused on developing alternative, more efficient methods for creating carbon-sulfur bonds, including the use of oxygenated sulfur surrogates. thieme-connect.com The synthesis of 2-(benzylthio)-3-nitropyridine and its derivatives benefits from these parallel advancements in both nitropyridine and thioether chemistry.

Structural Framework and Synthetic Utility Within Organic Synthesis

Established Synthetic Routes and Reaction Conditions

The most common and established method for synthesizing this compound involves nucleophilic aromatic substitution (SNAr) reactions. This approach capitalizes on the electron-deficient nature of the pyridine ring, enhanced by the presence of a nitro group, to facilitate the displacement of a leaving group by a sulfur nucleophile.

Nucleophilic Substitution Reactions with Halogenated Pyridines

The reaction between a 2-halopyridine, typically 2-chloro-3-nitropyridine (B167233), and benzyl mercaptan (phenylmethanethiol) is a cornerstone of this synthetic strategy. ambeed.comabertay.ac.uk The electron-withdrawing nitro group at the 3-position activates the C2-position towards nucleophilic attack, making the chlorine atom a good leaving group. abertay.ac.uk The reaction is typically carried out in the presence of a base, which deprotonates the benzyl mercaptan to form the more nucleophilic benzylthiolate anion. This anion then attacks the electron-deficient carbon atom of the pyridine ring, leading to the formation of this compound. ambeed.comnih.gov

A general representation of this reaction is as follows:

Figure 1: General reaction scheme for the synthesis of this compound from 2-chloro-3-nitropyridine and benzyl mercaptan.

Optimization of Reaction Parameters: Solvents, Bases, and Temperature Effects

The efficiency and yield of the nucleophilic substitution reaction are highly dependent on the reaction conditions. The choice of solvent, base, and temperature plays a crucial role in optimizing the synthesis.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed. prepchem.comclockss.org These solvents are effective at solvating the cationic counter-ion of the thiolate, thereby increasing the nucleophilicity of the sulfur anion.

Bases: A variety of bases can be used to generate the benzylthiolate anion. Common choices include inorganic bases like potassium carbonate (K2CO3) and sodium hydroxide (B78521) (NaOH), as well as organic bases such as triethylamine (B128534) (TEA). nih.govclockss.org The strength of the base should be sufficient to deprotonate the thiol without causing unwanted side reactions.

Temperature: The reaction is often carried out at room temperature or with gentle heating. prepchem.comresearchgate.net Increased temperature can accelerate the reaction rate but may also lead to the formation of impurities. Careful temperature control is therefore important for achieving a clean reaction and high yield.

| Parameter | Condition | Effect on Reaction |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity of the thiolate. prepchem.comclockss.org |

| Base | Inorganic (e.g., K2CO3, NaOH) or Organic (e.g., TEA) | Generates the active nucleophile (benzylthiolate). nih.govclockss.org |

| Temperature | Room temperature to moderate heating | Influences reaction rate and impurity profile. prepchem.comresearchgate.net |

Advanced Synthetic Approaches and Methodological Innovations

While nucleophilic substitution remains a workhorse for the synthesis of this compound, modern synthetic chemistry has introduced more advanced and sustainable methods. These include metal-catalyzed cross-coupling reactions and approaches guided by the principles of green chemistry.

Metal-Catalyzed Coupling Strategies for Thioether Formation

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-sulfur bonds. Palladium and copper-based catalytic systems are particularly prevalent in the synthesis of aryl thioethers. acsgcipr.orgresearchgate.net These methods can offer broader substrate scope and milder reaction conditions compared to traditional SNAr reactions. For instance, palladium-catalyzed denitrative coupling reactions have been developed where a nitro group itself can be replaced, offering an alternative to halogenated precursors. acs.org

The general mechanism for a metal-catalyzed cross-coupling reaction involves the oxidative addition of the aryl halide to the metal center, followed by coordination of the thiol, and finally reductive elimination to yield the desired thioether and regenerate the catalyst. acsgcipr.org The choice of ligand is critical for the success of these reactions, with phosphine-based ligands being commonly used for palladium and nitrogen-based ligands for copper. acsgcipr.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of this compound synthesis, this translates to several key areas of innovation:

Use of Greener Solvents: Efforts are being made to replace traditional volatile organic solvents with more benign alternatives like water or to perform reactions under solvent-free conditions. researchgate.netrsc.org

Alternative Thiol Surrogates: To avoid the use of malodorous and easily oxidized thiols, odorless and stable reagents like xanthates have been developed as thiol surrogates. mdpi.comresearchgate.net These can be used in transition-metal-free and base-free conditions. mdpi.com

Catalytic Approaches: The use of catalytic amounts of reagents, particularly non-toxic and earth-abundant metals like iron, is a key aspect of green synthesis. acsgcipr.org This minimizes waste and improves atom economy.

Synthesis of Substituted this compound Derivatives

The synthetic methodologies described above can be readily adapted to produce a wide range of substituted this compound derivatives. By using appropriately substituted 2-halo-3-nitropyridines or substituted benzyl mercaptans, analogues with various functional groups on either the pyridine or the benzyl ring can be prepared.

For example, research has demonstrated the synthesis of derivatives such as:

2-(Benzylthio)-5-chloro-3-nitropyridine researchgate.netnih.gov

2-(Benzylthio)-5-methyl-3-nitropyridine researchgate.netnih.gov

2-(Benzylthio)-5-bromo-3-nitropyridine researchgate.netnih.gov

2-(Benzylthio)-3-nitro-5-(trifluoromethyl)pyridine researchgate.netnih.gov

Methyl 6-(benzylthio)-5-nitronicotinate researchgate.netnih.gov

These syntheses generally follow the established nucleophilic substitution protocols, with the specific reaction conditions and yields varying depending on the nature of the substituents. researchgate.netnih.gov

| Derivative | Starting Pyridine | Yield | Melting Point (°C) |

| 2-(Benzylthio)-5-chloro-3-nitropyridine | 2,5-dichloro-3-nitropyridine | 77% | 65-67 |

| 2-(Benzylthio)-5-methyl-3-nitropyridine | 2-chloro-5-methyl-3-nitropyridine | 58% | 83-85 |

| 2-(Benzylthio)-5-bromo-3-nitropyridine | 2-chloro-5-bromo-3-nitropyridine | 68% | 33-35 |

| 2-(Benzylthio)-3-nitro-5-(trifluoromethyl)pyridine | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | 88% | 58-60 |

| Methyl 6-(benzylthio)-5-nitronicotinate | Methyl 6-chloro-5-nitronicotinate | 95% | 103-105 |

Data sourced from Bastrakov et al., 2021. researchgate.netnih.gov

The ability to synthesize these diverse analogues is crucial for structure-activity relationship (SAR) studies in various fields, including medicinal chemistry and materials science.

Introduction of Substituents on the Pyridine Ring

The synthesis of this compound analogues with substituents on the pyridine ring typically begins with a suitably substituted 2-chloronitropyridine derivative. The chlorine atom at the 2-position is highly susceptible to nucleophilic substitution, making it an ideal handle for introducing the benzylthio group.

A common and effective method involves the reaction of a 2-chloro-5-R-3-nitropyridine with benzyl mercaptan in the presence of a base. nih.govresearchgate.net The base, such as potassium carbonate or triethylamine, facilitates the deprotonation of the thiol, forming a potent nucleophile that readily displaces the chloride. nih.govgoogle.com This reaction is versatile, allowing for the introduction of various functional groups at the 5-position of the pyridine ring. For instance, electron-withdrawing groups like trifluoromethyl (-CF₃), chloro (-Cl), bromo (-Br), and methyl carboxylate (-COOCH₃), as well as electron-donating groups like methyl (-CH₃), have been successfully incorporated using this strategy. nih.govresearchgate.net The reactions are generally high-yielding, with reported yields often exceeding 70%. nih.govresearchgate.net

Another example involves the synthesis of 2-(benzylthio)-6-methoxy-3-nitropyridine. google.com In this case, 2-chloro-6-methoxy-3-nitropyridine (B41990) is treated with benzyl mercaptan and potassium carbonate in dimethylformamide (DMF) at room temperature, affording the desired product in a near-quantitative yield of 98%. google.com This highlights the efficiency of the SNAr (nucleophilic aromatic substitution) reaction on these electron-deficient pyridine systems.

The table below summarizes the synthesis of several analogues with substituents on the pyridine ring.

| Substituent (R) | Starting Material | Product | Yield (%) | M.p. (°C) |

| 5-Trifluoromethyl | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | 2-(Benzylthio)-3-nitro-5-(trifluoromethyl)pyridine | 88% | 58-60 |

| 5-Chloro | 2-Chloro-5-chloro-3-nitropyridine | 2-(Benzylthio)-5-chloro-3-nitropyridine | 77% | 65-67 |

| 5-Bromo | 2-Chloro-5-bromo-3-nitropyridine | 2-(Benzylthio)-5-bromo-3-nitropyridine | 68% | 33-35 |

| 5-Methyl | 2-Chloro-5-methyl-3-nitropyridine | 2-(Benzylthio)-5-methyl-3-nitropyridine | 58% | 83-85 |

| 5-Carbomethoxy | Methyl 6-chloro-5-nitronicotinate | Methyl 6-(benzylthio)-5-nitronicotinate | 95% | 103-105 |

| 6-Methoxy | 2-Chloro-6-methoxy-3-nitropyridine | 2-(Benzylthio)-6-methoxy-3-nitropyridine | 98% | N/A |

Data sourced from multiple studies. nih.govgoogle.com

Introduction of Substituents on the Benzyl Moiety

The functionalization of the benzyl group in this compound analogues is achieved by employing appropriately substituted benzyl mercaptans in the nucleophilic substitution reaction. This approach allows for the exploration of structure-activity relationships related to the steric and electronic properties of the benzyl ring.

In the synthesis of flupirtine (B1215404) analogues, for example, various substituted benzyl groups were introduced to a pyridine core. d-nb.info While the core structure in that study was slightly different (a 6-bromo-2-methyl-3-nitropyridine (B21949) was used as a precursor), the principle of displacing a halogen with a substituted benzyl mercaptan is directly applicable. d-nb.info By reacting the halo-pyridine with mercaptans such as 4-fluorobenzyl mercaptan, 4-phenylbenzyl mercaptan, or 3,5-dimethoxybenzyl mercaptan, a range of analogues can be synthesized. d-nb.info The subsequent reduction of the nitro group is a common follow-up step in these syntheses to yield aminopyridine derivatives. d-nb.info

The general strategy remains the same: a 2-halo-3-nitropyridine is reacted with a substituted benzyl mercaptan (R-PhCH₂SH) in the presence of a suitable base to yield the corresponding 2-(R-benzylthio)-3-nitropyridine derivative.

The following table presents examples of substituents introduced onto the benzyl moiety in related pyridine thioethers.

| Benzyl Substituent (R) | Thiol Reagent | Resulting Thioether Moiety |

| 4-Fluoro | 4-Fluorobenzyl mercaptan | 4-Fluorobenzylthio |

| 4-Phenyl | 4-Phenylbenzyl mercaptan | 4-Phenylbenzylthio |

| 3,5-Dimethoxy | 3,5-Dimethoxybenzyl mercaptan | 3,5-Dimethoxybenzylthio |

Data adapted from syntheses of related flupirtine analogues. d-nb.info

Solid-Phase Synthetic Strategies for Derivatives

Solid-phase synthesis offers a powerful platform for the high-throughput generation of compound libraries, which is invaluable for drug discovery and molecular screening. While specific solid-phase syntheses for this compound are not extensively detailed, strategies developed for analogous heterocyclic systems, such as purines and imidazopyridines, can be readily adapted. researchgate.netresearchgate.net

A plausible solid-phase strategy for producing derivatives of this compound would involve immobilizing one of the reactants onto a solid support, such as a Merrifield resin. For instance, a polymer-supported benzyl mercaptan could be prepared. This resin-bound thiol would then be reacted with a solution of a 2-chloro-3-nitropyridine derivative. After the reaction, excess reagents and by-products can be washed away, simplifying purification. Finally, the desired this compound analogue would be cleaved from the resin.

Alternatively, the pyridine component could be attached to the solid support. An efficient solid-supported method has been described for the synthesis of imidazo[4,5-b]pyridines starting from 2,4-dichloro-3-nitropyridine. researchgate.net In this approach, a polymer-supported amine is first reacted with the dichloropyridine. This demonstrates that the chloro-nitropyridine scaffold is stable and reactive under solid-phase conditions. A similar strategy could be envisioned where 2-chloro-3-nitropyridine is anchored to a resin via a suitable linker (e.g., at the 5-position if it bears a carboxyl or hydroxyl group). This resin-bound substrate could then be treated with a diverse range of benzyl mercaptans in solution, allowing for the rapid synthesis of a library of analogues with varied benzyl moieties. Cleavage from the resin would then yield the final products. researchgate.net

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group and significantly influences the chemical reactivity of the pyridine ring. Its transformations are key to the synthetic utility of this compound.

Reduction Reactions to Amino-Substituted Pyridines

The reduction of the nitro group to a primary amine is a common and crucial transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the pyridine ring. Various reducing agents can be employed for this purpose. For instance, in a related system, the 3-nitro group of N-[6-(Benzylthio)-2-(methylamino)pyridin-3-yl]-2-(3,5-difluorophenyl)acetamide was reduced to a primary amine using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture at 100°C. d-nb.info Other classical reducing agents used for the reduction of nitropyridines to aminopyridines include tin and hydrochloric acid, or stannous chloride and hydrochloric acid. orgsyn.org Catalytic hydrogenation is another effective method for this transformation. orgsyn.org The resulting 2-(benzylthio)-3-aminopyridine is a valuable intermediate for the synthesis of more complex heterocyclic systems.

Table 1: Representative Reduction Reactions of Nitropyridines

| Starting Material | Reagents and Conditions | Product | Reference |

| N-[6-(Benzylthio)-2-(methylamino)pyridin-3-yl]-2-(3,5-difluorophenyl)acetamide | Fe, NH4Cl, Ethanol/H2O, 100°C, 2h | N-[3-Amino-6-(benzylthio)-2-(methylamino)pyridin-3-yl]-2-(3,5-difluorophenyl)acetamide | d-nb.info |

| 2-Amino-3-nitropyridine | Fe, aqueous acidified ethanol | 2,3-Diaminopyridine | orgsyn.org |

| 2-Amino-3-nitropyridine | Sn, HCl | 2,3-Diaminopyridine | orgsyn.org |

| 2-Amino-3-nitropyridine | SnCl2, HCl | 2,3-Diaminopyridine | orgsyn.org |

Nucleophilic Substitution of the Nitro Group

The nitro group in nitropyridines can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Research has shown that in some 2-substituted-3-nitropyridines, the 3-nitro group can be selectively substituted by sulfur nucleophiles. For example, the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with benzylthiol (BnSH) in the presence of potassium carbonate in DMF resulted in the selective substitution of the 3-nitro group to yield 3-(benzylsulfanyl)-2-methyl-5-nitropyridine. mdpi.com This indicates that the nitro group at the 3-position is susceptible to nucleophilic attack, a reactivity pattern that can be exploited for the synthesis of various pyridine derivatives. The efficiency of this substitution can be influenced by the nature of the nucleophile and the other substituents on the pyridine ring.

Influence of the Nitro Group on Pyridine Ring Reactivity

The potent electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic attack, particularly at positions ortho and para to it. In this compound, the nitro group at the 3-position significantly influences the reactivity of the entire molecule. This activation facilitates reactions such as the previously mentioned nucleophilic substitution of the nitro group itself. Furthermore, the presence of the nitro group can influence the reactivity of other parts of the molecule, including the benzylthio group.

Reactivity of the Benzylthio Moiety

The benzylthio group, a thioether linkage, also presents several avenues for chemical transformation, including its displacement by nucleophiles or oxidation of the sulfur atom.

Nucleophilic Displacement of the Benzylthio Group

The benzylthio group can be cleaved by nucleophiles, which allows for the introduction of other functional groups at the 2-position of the pyridine ring. This displacement reaction is a useful synthetic tool. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of thioethers in such displacement reactions is well-established. The reaction outcome would depend on the strength and nature of the incoming nucleophile and the reaction conditions.

Oxidative Transformations of the Thioether Linkage

The sulfur atom in the benzylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. These oxidized products have different electronic and steric properties compared to the parent thioether, which can be useful for modulating the biological activity or chemical reactivity of the molecule. For instance, computational studies on a related flupirtine analogue suggested that replacing an amino linker with a thioether shifts the highest occupied molecular orbital (HOMO) to the sulfur atom, indicating its susceptibility to oxidation. d-nb.info Experimental work confirmed that thio-analogues could be oxidized to sulfoxides using reagents like m-chloroperbenzoic acid (m-CPBA). d-nb.info This suggests that this compound could be similarly oxidized to 2-(benzylsulfinyl)-3-nitropyridine and subsequently to 2-(benzylsulfonyl)-3-nitropyridine.

Table 2: Potential Oxidative Transformations

| Starting Material | Oxidizing Agent | Potential Product(s) |

| This compound | m-CPBA (1 equiv.) | 2-(Benzylsulfinyl)-3-nitropyridine |

| This compound | m-CPBA (>2 equiv.) | 2-(Benzylsulfonyl)-3-nitropyridine |

Protecting Group Chemistry Applications

In the field of organic synthesis, a protecting group is a molecular fragment that is temporarily attached to a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. organic-chemistry.orgdokumen.pub The ideal protecting group is easily installed, stable under a variety of reaction conditions, and can be removed selectively and in high yield. dokumen.pub

Within the structure of this compound, the benzyl group attached to the sulfur atom can be considered in the context of protecting group chemistry for thiols. The synthesis of this compound and its derivatives often involves the reaction of a corresponding 2-chloro-3-nitropyridine with benzyl mercaptan (phenylmethanethiol). fiu.edugoogle.com In this synthesis, the benzyl group serves to protect the thiol functionality.

The use of para-substituted benzyl ethers as protecting groups has been shown to influence the reactivity of glycosyl donors, indicating that modifications to the benzyl group can tune the electronic properties and reactivity of the entire molecule. nih.gov While the primary literature on this compound focuses on the reactivity of the nitropyridine ring itself rather than the cleavage of the benzyl-sulfur bond, the presence of this moiety is a direct application of the principles of protecting group chemistry. The benzyl group is a common and robust protecting group for thiols, which can be cleaved under various conditions, although specific deprotection studies on this particular molecule are not extensively detailed in the surveyed literature.

Pyridine Ring Functionalization and Derivatization

The reactivity of the pyridine ring in this compound is heavily influenced by the presence of the nitrogen heteroatom and the strongly electron-withdrawing nitro group.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that deactivates it towards electrophilic aromatic substitution (EAS). organicchemistrytutor.comdalalinstitute.com The nitrogen atom's electronegativity reduces the electron density of the ring carbons, making an attack by an electrophile less favorable. organicchemistrytutor.com The presence of an additional, powerful electron-withdrawing nitro group, as in this compound, further deactivates the ring.

Electrophilic substitution on pyridine, when it does occur, generally proceeds at the 3-position to avoid the formation of highly unstable cationic intermediates where the positive charge resides on the nitrogen atom. abertay.ac.uk In the case of this compound, the positions are already substituted, and the combined deactivating effects of the ring nitrogen and the nitro group make electrophilic substitution exceptionally difficult, requiring harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

In stark contrast to its inertness toward electrophiles, the electron-poor nature of the nitropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). ntnu.nowikipedia.org This is a primary pathway for the functionalization of this class of compounds. The reaction is facilitated by the presence of electron-withdrawing groups, such as the nitro group, which stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com

The synthesis of this compound itself is a classic example of an SNAr reaction. It is typically prepared by treating a 2-chloro-3-nitropyridine derivative with a sulfur nucleophile like benzyl mercaptan in the presence of a base. google.commdpi.comresearchgate.net In this reaction, the chloride ion serves as the leaving group.

Furthermore, the nitro group at the 3-position can also function as a leaving group, a phenomenon observed in reactions of 2-substituted-3-nitropyridines with sulfur nucleophiles. nih.govmdpi.com Studies on related 2-methyl-3-nitropyridines show that upon reaction with thiols, the nitro group is selectively displaced in favor of a thioether. nih.govmdpi.com This reactivity highlights the dual nature of the substitution patterns available for this scaffold, where either the substituent at the 2-position or the nitro group at the 3-position can be displaced depending on the starting materials and reaction conditions.

Table 1: Synthesis of this compound Derivatives via SNAr This interactive table summarizes the synthesis of various this compound derivatives where a leaving group (typically chloro) at the 2-position of a substituted 3-nitropyridine (B142982) is displaced by benzylthiol.

| Starting Material | Product | Yield (%) | Reference |

| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | 2-(Benzylthio)-3-nitro-5-(trifluoromethyl)pyridine | 88% | mdpi.comresearchgate.net |

| Methyl 2-chloro-5-nitronicotinate | Methyl 6-(benzylthio)-5-nitronicotinate | 95% | mdpi.com |

| 2-Chloro-5-methyl-3-nitropyridine | 2-(Benzylthio)-5-methyl-3-nitropyridine | 58% | mdpi.com |

| 2,5-Dichloro-3-nitropyridine | 2-(Benzylthio)-5-chloro-3-nitropyridine | 77% | mdpi.comresearchgate.net |

| 5-Bromo-2-chloro-3-nitropyridine | 2-(Benzylthio)-5-bromo-3-nitropyridine | 68% | mdpi.com |

| 2-Chloro-6-methoxy-3-nitropyridine | 2-(Benzylthio)-6-methoxy-3-nitropyridine | 98% | google.com |

Rearrangement Reactions Involving the Pyridine Core

Rearrangement reactions provide pathways to complex molecular architectures from simpler precursors. For nitropyridine systems, certain rearrangements have been documented. For instance, a study demonstrated that nitropyridylidenemalonate 1-oxides can undergo rearrangement to yield amino-substituted pyridinecarboxylate derivatives. fiu.edu This process involves the transformation of the side chain and reduction of the nitro group, fundamentally altering the pyridine core's substitution pattern.

Another type of rearrangement has been observed in the reaction of 3-(2-pyridyl)-1,2,4-triazines with benzynes, which leads to the formation of 10-(1H-1,2,3-triazol-1-yl)pyrido[1,2-a]indole. nih.gov This complex cascade is initiated by a nucleophilic attack from the pyridine nitrogen onto the benzyne. While these examples establish that rearrangement reactions are possible within nitropyridine frameworks, specific studies detailing rearrangement reactions starting directly from this compound are not extensively reported in the surveyed scientific literature.

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions, including cycloadditions, are powerful tools for the stereoselective construction of cyclic compounds. wikipedia.org The electron-deficient nature of the double bonds in the this compound ring system allows it to participate in such reactions as the electron-accepting component.

1,3-Dipolar Cycloadditions with Nitropyridines

A significant body of research has explored the use of nitropyridines as 2π-partners (dipolarophiles) in 1,3-dipolar cycloaddition reactions. mdpi.comresearchgate.netnih.govdoaj.org This reaction type is a versatile method for synthesizing five-membered heterocyclic rings. wikipedia.org

Specifically, derivatives of this compound have been shown to react with N-methyl azomethine ylide in [3+2]-cycloaddition reactions. mdpi.comresearchgate.net In this process, the azomethine ylide acts as the 1,3-dipole, and the C4-C5 double bond of the nitropyridine ring acts as the dipolarophile. The reaction is driven by the electron-withdrawing nature of the substituents on the pyridine ring, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating the interaction with the HOMO (Highest Occupied Molecular Orbital) of the dipole. The result is the efficient synthesis of complex, functionally substituted pyrrolidines fused to the pyridine ring. mdpi.com

Table 2: 1,3-Dipolar Cycloaddition of this compound Derivatives This interactive table presents findings from the reaction of various this compound derivatives with N-methyl azomethine ylide.

| This compound Derivative | Product | Yield (%) | Reference |

| 2-(Benzylthio)-3-nitro-5-(trifluoromethyl)pyridine | 4-(Benzylthio)-7-(trifluoromethyl)-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | 82% | mdpi.com |

| Methyl 6-(benzylthio)-5-nitronicotinate | Methyl 4-(benzylthio)-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate | 64% | mdpi.com |

| 2-(Benzylthio)-5-chloro-3-nitropyridine | 4-(Benzylthio)-6-chloro-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | 54% | mdpi.com |

| 2-(Benzylthio)-5-methyl-3-nitropyridine | 4-(Benzylthio)-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | 52% | mdpi.com |

Dearomatization Strategies in Fused Heterocycle Synthesis

The dearomatization of aromatic compounds represents a powerful strategy in synthetic organic chemistry for the construction of complex, three-dimensional molecular architectures from simple, planar starting materials. In the context of this compound and its derivatives, dearomatization provides a key pathway to novel fused heterocyclic systems, which are of significant interest due to their potential biological activities. One of the most effective methods for the dearomatization of nitropyridines is through [3+2] 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov

Research has demonstrated that 2-substituted 3-nitropyridines can act as effective 2π-partners in cycloaddition reactions with azomethine ylides, leading to the formation of fused pyrroline and pyrrolidine rings. mdpi.comnih.gov The electron-withdrawing nature of the nitro group in the pyridine ring enhances its reactivity as a dipolarophile, facilitating the cycloaddition process. This approach has been successfully applied to a range of 2-substituted 5-R-3-nitropyridines, including those bearing a benzylthio group at the 2-position.

A key strategy involves the in situ generation of an N-methyl azomethine ylide from the condensation of sarcosine (B1681465) and paraformaldehyde. This highly reactive dipole then undergoes a [3+2] cycloaddition with the C4-C5 double bond of the this compound derivative. The reaction proceeds via a concerted mechanism, leading to the stereoselective formation of the fused pyrrolidine ring.

Detailed studies on various derivatives of this compound have shown that the nature of the substituent at the 5-position of the pyridine ring can influence the outcome of the cycloaddition. For instance, the reaction has been successfully carried out with both electron-donating (e.g., methyl) and electron-withdrawing (e.g., chloro) groups at this position, demonstrating the versatility of this dearomatization strategy. mdpi.com

The following table summarizes the results of the [3+2] cycloaddition of N-methyl azomethine ylide with derivatives of this compound, leading to the synthesis of fused pyrroline structures.

| Reactant | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-(Benzylthio)-5-chloro-3-nitropyridine | 4-(Benzylthio)-6-chloro-2-methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]pyridine | 77 | 65-67 |

| 2-(Benzylthio)-5-methyl-3-nitropyridine | 4-(Benzylthio)-2,6-dimethyl-2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]pyridine | 58 | 83-85 |

| 2-(Benzylthio)-5-bromo-3-nitropyridine | 4-(Benzylthio)-6-bromo-2-methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]pyridine | 68 | 33-35 |

The structures of the resulting fused heterocycles have been confirmed through various spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). mdpi.com The diastereoselectivity of the cycloaddition is a notable feature of this transformation, often resulting in the formation of a single diastereomer. arkat-usa.org

This dearomatization strategy offers a convenient and efficient one-step method for the synthesis of novel and complex heterocyclic systems from readily available nitropyridine precursors. The resulting fused pyrrolidine and pyrroline derivatives are valuable scaffolds for further chemical modifications and for the exploration of their potential applications in medicinal chemistry and materials science.

Computational and Theoretical Studies of 2 Benzylthio 3 Nitropyridine

Quantum Chemical Calculations (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-(Benzylthio)-3-nitropyridine, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic properties. These calculations typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to accurately model the molecule's behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's reactivity.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO would likely be localized on the electron-rich sulfur atom and the pyridine (B92270) ring, indicating these are probable sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is expected to be distributed over the electron-deficient nitropyridine ring, particularly near the nitro group, suggesting these are the likely sites for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies higher reactivity.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) | Description |

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Value | ELUMO - EHOMO |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict how a molecule will interact with other chemical species.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would likely be found around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These would be expected around the hydrogen atoms.

Green Regions: Represent areas of neutral potential.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Studies

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. For this compound, NBO analysis would quantify the stabilization energies arising from intramolecular charge transfer events, for instance, from the lone pairs of the sulfur or oxygen atoms to the antibonding orbitals of the pyridine ring.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be used to explore the potential reaction pathways for the synthesis or transformation of this compound. This involves calculating the energies of reactants, products, intermediates, and transition states.

Transition State Analysis in Key Transformations

To understand the mechanism of a reaction involving this compound, chemists would perform a transition state search. This involves locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, in a nucleophilic aromatic substitution reaction involving this molecule, transition state analysis would reveal the precise geometry and energy of the high-energy intermediate complex.

Solvent Effects on Reaction Energetics

Reactions are typically carried out in a solvent, which can significantly influence reaction energetics and pathways. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent. For a reaction involving this compound, calculations would be performed in different solvents to see how the activation energy and reaction energy change, helping to explain experimental observations and optimize reaction conditions.

A hypothetical data table for solvent effects might include:

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Gas Phase | 1 | Value | Value |

| Dichloromethane | 8.93 | Value | Value |

| Ethanol | 24.55 | Value | Value |

| Water | 78.39 | Value | Value |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-based descriptors of a set of compounds with their biological activities or physicochemical properties, respectively. While dedicated QSAR and QSPR models for this compound are not extensively published in dedicated studies, the principles and methodologies can be thoroughly examined based on research conducted on structurally analogous compounds, such as other nitropyridine and benzylthio derivatives. These related studies provide a robust framework for understanding how the reactivity and potential biological attributes of this compound could be predictively modeled and which molecular descriptors would be crucial for such an analysis.

Predictive Modeling of Reactivity and Potential Biological Attributes

Predictive modeling for a compound like this compound can be approached from two primary angles: its chemical reactivity and its potential biological activities.

Modeling Chemical Reactivity: The reactivity of heteroaromatic compounds containing thioether and nitro groups can be effectively modeled using quantum chemical parameters. Studies on other N-heteroaryl systems have demonstrated that a single-parameter model based on Electron Affinity (EA) can robustly predict reactivity with biological nucleophiles like thiols. acs.orgnih.gov This is particularly relevant for this compound, as its interaction with cysteine residues in proteins is a potential mechanism of action. Density Functional Theory (DFT) calculations are often employed to determine descriptors that govern these interactions. For instance, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the distribution of electrostatic potential are critical in predicting sites susceptible to nucleophilic attack. acs.org The electron-withdrawing nature of the 3-nitro group on the pyridine ring significantly lowers the LUMO energy, making the ring system a key determinant of the molecule's electrophilicity and, consequently, its reactivity. acs.orgnih.gov

Modeling Biological Attributes: QSAR studies on compounds with similar scaffolds provide a direct blueprint for modeling the potential biological activities of this compound. For example, a QSAR study performed on a series of 2-benzylthiopyrimidine derivatives—a close structural analog where a pyrimidine (B1678525) ring replaces the pyridine ring—successfully modeled their antibacterial activity against Staphylococcus aureus. sciepub.com Using a Non-Linear Multiple Regression (NLMR) method, a predictive model was built correlating the negative logarithm of the half-maximal inhibitory concentration (pIC50) with specific molecular descriptors. sciepub.com This approach indicates that a similar model could be developed for this compound to predict a range of activities, such as antimicrobial, antifungal, or anticancer effects, which are common for thio-substituted heterocyclic compounds. nih.govnih.gov

The statistical robustness of such a model is critical and is typically evaluated using parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (q²), and the Fischer statistic (F). A high R² value indicates a good fit of the model to the data, while a high q² value signifies good predictive power on external data.

| Model Type | Predicted Activity | Key Descriptors | R² (Coefficient of Determination) | q² (Cross-Validated R²) | Statistical Method |

|---|---|---|---|---|---|

| QSAR | Antibacterial (pIC50) | Molecular Weight, Molar Refractivity, LogP, Balaban Index | 0.85 - 0.95 | > 0.60 | Non-Linear Multiple Regression (NLMR) |

Descriptor Development for this compound Systems

The development of a successful QSAR or QSPR model is entirely dependent on the selection of appropriate molecular descriptors. These descriptors are numerical values derived from the molecular structure that encode physicochemical information. For a molecule like this compound, descriptors can be categorized into several key classes relevant to its distinct structural features: the nitropyridine ring, the benzyl (B1604629) group, and the thioether linkage.

Quantum-Chemical Descriptors : These are calculated using computational chemistry methods and are fundamental for describing electronic properties. For the this compound system, the most relevant would be the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The LUMO energy, in particular, is a strong indicator of electrophilicity and susceptibility to nucleophilic attack, a property enhanced by the 3-nitro substituent. acs.org Other important electronic descriptors include electron affinity, electronegativity, dipole moment, and partial atomic charges on the pyridine ring and sulfur atom, which govern intermolecular interactions. acs.orgrsc.org

Steric and Topological Descriptors : These descriptors relate to the size, shape, and connectivity of the molecule. Van der Waals volume, molecular surface area, and molar refractivity are critical for modeling how the molecule fits into a biological target like an enzyme's active site. nih.gov Topological indices, such as the Balaban index, describe the branching and connectivity of the molecular skeleton.

Hydrophobic Descriptors : The partition coefficient (LogP) is a crucial descriptor that quantifies the hydrophobicity of a molecule. stenutz.eu It influences the compound's solubility, membrane permeability, and transport to a potential site of action. The presence of the aromatic benzyl group alongside the more polar nitropyridine moiety makes LogP a key parameter for modeling the pharmacokinetic profile of this compound.

| Descriptor Class | Specific Descriptor | Definition and Relevance |

|---|---|---|

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates electrophilicity and susceptibility to nucleophilic reactions. acs.org |

| Electron Affinity (EA) | Energy released when an electron is added to a neutral molecule; directly models reactivity with nucleophiles like thiols. nih.gov | |

| Dipole Moment | Measures the polarity of the molecule, influencing its solubility and ability to engage in electrostatic interactions. | |

| Steric | Van der Waals Volume | The volume occupied by the molecule; important for steric fit within a biological receptor site. nih.gov |

| Molar Refractivity | A measure of molecular volume and polarizability, influencing binding interactions. sciepub.com | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Represents the lipophilicity of the molecule, affecting its absorption, distribution, and membrane transport. stenutz.eu |

| Topological | Balaban Index | A numerical descriptor of molecular shape and branching, used to correlate structure with various properties. sciepub.com |

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(benzylthio)-3-nitropyridine and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the synthesis and functionalization of related 2-(arylvinyl)-3-nitropyridine systems, NMR is used to confirm the formation of the desired products and to establish their stereochemistry. mdpi.comnih.gov For instance, in the synthesis of (E)-2-(2-arylvinyl)-3-nitropyridines, the coupling constants of the vinylic protons, typically in the range of 15–16 Hz, are indicative of a trans configuration of the double bond. mdpi.comnih.gov

When these nitropyridine derivatives react with thiols, such as isobutane-1-thiol, NMR is used to identify the resulting substitution products. The ¹H NMR spectrum of a product like 2-[(E)-(4-chlorophenyl)vinyl]-3-(isobutylsulfanyl)-5-nitropyridine shows characteristic signals for the pyridine (B92270) ring protons, the vinyl protons, and the isobutyl group protons. mdpi.com For example, the pyridine protons appear as doublets at δ 9.16 and δ 8.31 ppm, while the vinyl protons resonate as doublets at δ 7.96 and δ 7.63 ppm. mdpi.com The protons of the isobutyl group are observed at δ 2.92 (d), 1.99 (m), and 1.14 (d) ppm. mdpi.com

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| 2-[(E)-(4-Chlorophenyl)vinyl]-3-(isobutylsulfanyl)-5-nitropyridine | 9.16 (d, 1H), 8.31 (d, 1H), 7.96 (d, 1H), 7.63 (d, 1H), 7.60 (d, 2H), 7.41 (d, 2H), 2.92 (d, 2H), 1.99 (m, 1H), 1.14 (d, 6H) | 158.0, 147.0, 142.4, 141.0, 137.9, 135.4, 134.5, 134.3, 129.9, 122.8, 42.3, 28.1, 22.2 | mdpi.com |

| 2-[(E)-(4-Chlorophenyl)vinyl]-5-(isobutylsulfanyl)-3-nitropyridine | 8.68 (d, 1H), 8.09 (d, 1H), 7.97 (d, 1H), 7.68 (d, 1H), 7.56 (d, 2H), 7.38 (d, 2H), 2.92 (d, 2H), 1.96 (m, 1H), 1.10 (d, 6H) | 152.0, 145.4, 143.9, 136.8, 135.1, 134.9, 134.6, 130.9, 129.1, 129.0, 121.5, 42.1, 28.3, 22.0 | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis in Complex Systems

Mass spectrometry is essential for determining the molecular weight of this compound and its derivatives, thereby confirming their elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements.

The molecular formula of this compound is C₁₂H₁₀N₂O₂S, corresponding to a monoisotopic mass of 246.0463 Da. uni.lu Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts to aid in identification. uni.lu

| Adduct | m/z (predicted) | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 247.05358 | 150.7 | uni.lu |

| [M+Na]⁺ | 269.03552 | 157.6 | uni.lu |

| [M-H]⁻ | 245.03902 | 156.2 | uni.lu |

| [M+K]⁺ | 285.00946 | 149.2 | uni.lu |

In experimental studies, HRMS using techniques like electrospray ionization (ESI) is routinely used to confirm the successful synthesis of derivatives. For example, the structure of 2-[(E)-(4-chlorophenyl)vinyl]-3-(isobutylsulfanyl)-5-nitropyridine was confirmed by HRMS, which showed a protonated molecular ion [M+H]⁺ at m/z 349.0783, closely matching the calculated value of 349.0772 for the formula C₁₇H₁₇ClN₂O₂S. mdpi.com This level of accuracy is critical for distinguishing between isomers and confirming elemental composition in complex reaction mixtures. mdpi.comnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Mechanistic Contexts

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. For this compound, these techniques are key to identifying the characteristic vibrations of the nitro group, the pyridine ring, and the benzylthio moiety.

The nitro group (NO₂) typically exhibits strong and distinct absorption bands in the IR spectrum. These correspond to the asymmetric and symmetric stretching vibrations, generally found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The presence of these bands is a clear indicator of the nitro functionality within the molecule.

The pyridine ring has a set of characteristic ring stretching and bending vibrations. The C=C and C=N stretching vibrations of the aromatic ring are expected in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform detailed vibrational analysis. researchgate.netnih.gov By calculating the theoretical vibrational frequencies and comparing them to the experimental IR and Raman spectra, each band can be assigned to specific vibrational modes of the molecule. This approach allows for a deeper understanding of the molecule's structure and bonding. researchgate.net For instance, in related benzylthio-aniline compounds, DFT calculations at the B3PW91/LanL2DZ level of theory have shown excellent agreement with experimental IR and Raman frequencies, supporting the assignment of the major vibrational modes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic properties of this compound and its derivatives. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The position and intensity of absorption bands are sensitive to the extent of conjugation and the presence of chromophoric groups.

Derivatives of 3-nitropyridine (B142982) that contain extensive conjugated systems, such as 2-(arylvinyl) substituents, exhibit strong absorbance in the UV and visible regions. nih.gov Studies on these compounds in acetonitrile (B52724) solution show a strong, characteristic absorption band in the 326-509 nm range. nih.gov This absorption is typically attributed to π → π* and n → π* electronic transitions within the conjugated system. researchgate.net Weaker bands are also often observed in the 260-300 nm region. nih.gov

The introduction of a thioether group at the 3-position of a 2-alkenyl-3-nitropyridine system can lead to a slight red shift (bathochromic shift) in the absorption maximum and a more complex absorption spectrum. mdpi.comnih.gov This suggests that the combination of the 2-alkenyl and 3-alkylthio substituents results in a distinct electronic structure, modifying the energy levels of the molecular orbitals involved in the electronic transitions. mdpi.comnih.gov

Applications in Advanced Organic Synthesis and Material Science

2-(Benzylthio)-3-nitropyridine as a Versatile Building Block

The reactivity of this compound is largely dictated by the presence of the electron-withdrawing nitro group, which activates the pyridine (B92270) ring for various chemical transformations. This inherent reactivity makes it an excellent starting material or intermediate for the construction of more complex molecular architectures.

Precursor for Complex Heterocyclic Systems

The pyridine nucleus is a fundamental structural motif in a vast number of natural products and synthetic compounds. The functional groups present in this compound provide multiple avenues for the synthesis of fused and substituted heterocyclic systems. The nitro group, in particular, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of nucleophiles at the 3-position of the pyridine ring. nih.gov

Research has demonstrated that related 2-substituted-3-nitropyridines readily react with sulfur nucleophiles, leading to the selective substitution of the 3-nitro group. nih.gov This reactivity is crucial for the synthesis of various sulfur-containing heterocyclic compounds. For instance, the benzylthio group can be manipulated or cleaved, while the pyridine ring serves as a scaffold for further annulation reactions, leading to the formation of fused systems like thieno[2,3-b]pyridines, which are known for their diverse biological activities. The general synthetic strategy often involves the initial displacement of the nitro group, followed by cyclization reactions to build the fused heterocyclic core.

Intermediate in Multi-Step Synthetic Sequences

In addition to being a direct precursor, this compound serves as a key intermediate in longer, multi-step synthetic pathways. The benzylthio group can be introduced onto a 2-chloro-3-nitropyridine (B167233) scaffold, a common starting material in the synthesis of substituted pyridines. nih.gov Once installed, the benzylthio group can act as a directing group or be carried through several synthetic steps before being modified or removed in the final stages of a synthesis.

The nitro group can also be reduced to an amino group, which then opens up a plethora of synthetic possibilities, including diazotization reactions, amide bond formations, and the construction of nitrogen-containing heterocycles. This transformation from a nitro to an amino group is a pivotal step in many synthetic sequences, converting an electron-withdrawing group into an electron-donating one and fundamentally altering the reactivity of the pyridine ring.

Table 1: Synthetic Transformations of 2-Substituted-3-Nitropyridines

| Precursor | Reagent(s) | Product Type | Reaction Type | Reference |

| 2-Methyl-3-nitropyridine | Benzyl (B1604629) mercaptan (BnSH), K2CO3, DMF | 2-Methyl-3-(benzylthio)pyridine | Nucleophilic Aromatic Substitution | nih.gov |

| 2-Chloro-3-nitropyridine | Diethyl malonate, then H2SO4/H2O | 2-Methyl-3-nitropyridine | Nucleophilic Substitution, Hydrolysis, Decarboxylation | nih.gov |

| 2-(Arylvinyl)-3-nitropyridines | Thiols, K2CO3, DMF | 3-Thio-substituted-2-(arylvinyl)pyridines | Nucleophilic Aromatic Substitution | nih.gov |

Role in the Synthesis of Bioactive Scaffolds

Pyridine and its derivatives are integral components of numerous pharmaceuticals and biologically active compounds. nih.gov Nitropyridines, in particular, are valuable intermediates in medicinal chemistry due to the synthetic versatility imparted by the nitro group. The structural framework of this compound is a valuable starting point for the synthesis of various bioactive scaffolds.

The synthesis of complex molecules with potential biological activity often relies on the stepwise construction and functionalization of a core heterocyclic structure. The ability to selectively functionalize the pyridine ring of this compound at different positions makes it a powerful tool for creating libraries of compounds for biological screening. For example, the substitution of the nitro group with various amines, followed by further modifications, can lead to the generation of compounds with potential applications as enzyme inhibitors or receptor ligands.

Table 2: Examples of Bioactive Scaffolds Derived from Nitropyridine Precursors

| Precursor Class | Synthesized Scaffold | Potential Biological Application | Reference |

| 2-Chloro-3-nitropyridine | Imidazo[4,5-b]pyridines | Pharmacological agents | guidechem.com |

| 2-Chloro-3-nitropyridine | 2-Chloro-3-aminopyridine | Intermediate for Pirenzepine (anti-ulcer drug) | guidechem.com |

| Nitropyridines | Fluorescent molecules | Bioimaging, Optical materials | nih.gov |

Emerging Applications in Functional Materials Research

While the primary applications of this compound and its close analogs have been in synthetic and medicinal chemistry, the broader class of nitropyridines and thioether-containing aromatic compounds are of interest in materials science. However, specific applications of this compound in photo-responsive materials or as redox-switchable ligands are not extensively documented in current literature.

In principle, the nitroaromatic system and the thioether linkage could be exploited in the design of functional materials. Thioethers are known to be responsive to reactive oxygen species, which could be a basis for developing sensor materials. rsc.org Furthermore, the electronic properties of the pyridine ring, modulated by the nitro and benzylthio groups, could be of interest in the development of novel organic optical materials. nih.gov Research into photo-responsive materials often focuses on molecules that undergo significant structural and electronic changes upon irradiation, and while some pyridine derivatives have been explored, the specific utility of this compound in this context remains an area for future investigation. nih.gov Similarly, the development of redox-switchable ligands often involves molecules with multiple, stable oxidation states, and the potential for this compound to act as such a ligand would require dedicated electrochemical studies. sfu.ca

Exploration of Biological Activities and Medicinal Chemistry Implications of 2 Benzylthio 3 Nitropyridine Derivatives

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

No specific Structure-Activity Relationship (SAR) studies for derivatives of 2-(benzylthio)-3-nitropyridine have been identified in the reviewed literature. SAR studies are crucial for understanding how modifications to a chemical structure affect its biological activity. Such studies typically involve synthesizing a series of analogues with systematic variations and evaluating their potency. The absence of this data indicates that this particular chemical series has not been systematically optimized for any specific biological target.

Derivatization for Pharmacological Targeting

There is a lack of specific research on the derivatization of this compound for the express purpose of pharmacological targeting in the areas specified.

Antimicrobial Activity Investigations of 2-Thiobenzyl-3-nitropyridine Analogues

No dedicated studies on the antimicrobial activity of this compound analogues were found. While pyridine (B92270) and thioether-containing compounds are known to exhibit antimicrobial properties, specific data, such as Minimum Inhibitory Concentration (MIC) values against various bacterial or fungal strains for this particular class of compounds, are not available.

Anti-inflammatory Agent Development

There is no published research focusing on the development of anti-inflammatory agents derived from the this compound scaffold. While related structures, such as 2-[(phenylthio)methyl]pyridine derivatives, have been explored for anti-inflammatory properties, this research does not extend to the 3-nitro substituted analogues.

Role as a Scaffold in Drug Discovery Programs

The role of this compound as a central scaffold in drug discovery appears to be unestablished. A scaffold's utility is typically demonstrated through its repeated use in developing compounds for various biological targets.

Synthesis of Libraries for High-Throughput Screening

No instances of the synthesis of chemical libraries based on the this compound core for the purpose of high-throughput screening (HTS) have been reported. The generation of compound libraries is a cornerstone of modern drug discovery, and the absence of such work suggests this scaffold is not currently a focus of major drug discovery efforts.

Ligand Design for Specific Molecular Targets

The therapeutic potential of this compound derivatives is intrinsically linked to their ability to interact with specific biological macromolecules. A significant body of research has focused on designing these compounds as ligands for well-defined molecular targets implicated in various disease pathologies, particularly in the realm of oncology. The primary molecular target identified for this class of compounds is tubulin, a critical protein involved in microtubule dynamics and cell division. nih.govnih.gov

Derivatives of 3-nitropyridine (B142982) have been identified as a novel class of microtubule-targeting agents. nih.gov These compounds exert their biological effects by interfering with the polymerization of tubulin, a process essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest, typically in the G2/M phase, and subsequently lead to apoptosis or programmed cell death in rapidly proliferating cancer cells. nih.gov

Structural biology studies have provided detailed insights into the mechanism of action for these derivatives. X-ray crystallography has demonstrated that 3-nitropyridine analogues bind to the colchicine-binding site on β-tubulin. nih.gov The colchicine (B1669291) site is a well-known target for microtubule-destabilizing agents. Ligands that bind to this site inhibit the assembly of αβ-tubulin heterodimers into microtubules, leading to a disruption of the microtubule network. nih.gov The interaction of 3-nitropyridine derivatives with this site establishes them as potent inhibitors of tubulin polymerization. nih.gov

The design of ligands based on the this compound scaffold involves optimizing the interactions with the amino acid residues within the colchicine-binding pocket to enhance binding affinity and, consequently, biological activity. This often involves synthetic modifications to various parts of the molecule, including the pyridine ring, the nitro group, the thioether linkage, and the benzyl (B1604629) group. The goal of these modifications is to improve the pharmacological properties of the compounds, aiming for high potency against cancer cell lines.

Research has led to the identification of highly potent 3-nitropyridine derivatives. For instance, certain analogues have demonstrated strong anti-proliferative activity against human colorectal adenocarcinoma cells, with IC₅₀ values in the low nanomolar range. nih.gov This level of potency underscores the potential of the 3-nitropyridine scaffold in the design of effective anticancer agents that function by targeting tubulin.

| Compound | Target | Binding Site | Biological Activity | IC₅₀ (nM) | Cell Line |

|---|---|---|---|---|---|

| 4AZA2891 | Tubulin | Colchicine site | Inhibition of cell proliferation | 5.4 | HT-29 (Human Colorectal Adenocarcinoma) |

| 4AZA2996 | Tubulin | Colchicine site | Inhibition of cell proliferation | 4.0 | HT-29 (Human Colorectal Adenocarcinoma) |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations

The functional groups of 2-(benzylthio)-3-nitropyridine—the pyridine (B92270) ring, the nitro group, and the thioether linkage—offer multiple sites for catalytic modification. Future research could focus on developing novel catalytic transformations to diversify this scaffold.

C-H Activation/Functionalization: The pyridine ring possesses several C-H bonds that are prime targets for late-stage functionalization. Transition-metal-catalyzed C-H activation could enable the introduction of various substituents (alkyl, aryl, etc.) at specific positions, creating a library of derivatives without the need for de novo synthesis.

Cross-Coupling Reactions: The thioether group can be a handle for cross-coupling reactions. Methodologies could be explored to catalytically cleave the C-S bond and form new C-C, C-N, or C-O bonds, effectively using the benzylthio group as a versatile leaving group.

Catalytic Reduction of the Nitro Group: While chemical reduction of nitroarenes is common, developing selective catalytic systems (e.g., using specific metal nanoparticles or photocatalysts) to reduce the nitro group to an amine, hydroxylamine, or nitroso group is a key area. mdpi.com This transformation would open pathways to a different class of pyridine derivatives with altered electronic and biological properties. mdpi.comresearchgate.net

| Transformation Type | Potential Catalyst | Target Functional Group | Anticipated Product Class |

| C-H Arylation | Palladium (Pd), Rhodium (Rh) | Pyridine Ring C-H | Aryl-substituted nitropyridines |

| C-S Cross-Coupling | Nickel (Ni), Palladium (Pd) | Thioether | Biaryls, Anilines |

| Selective Nitro Reduction | Platinum (Pt), Cobalt Oxide (Co3O4) | Nitro Group | Aminopyridines, Hydroxylaminopyridines |

Investigations into Green and Sustainable Synthetic Methodologies

Traditional synthetic routes for pyridine derivatives often involve harsh conditions and hazardous reagents. benthamscience.com A significant future direction is the development of green and sustainable methods for synthesizing this compound.

Research should focus on alternatives to conventional approaches, such as the nucleophilic aromatic substitution on 2-chloro-3-nitropyridine (B167233). Key areas for investigation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, aligning with green chemistry principles. nih.govijarsct.co.in

Use of Green Solvents: Exploring benign solvents like water, ethanol, or ionic liquids instead of traditional volatile organic compounds (VOCs) would significantly reduce the environmental impact. benthamscience.com

Catalyst-Free or Biocatalytic Approaches: Designing one-pot, multi-component reactions that proceed without a catalyst or by using enzymes could streamline the synthesis, minimize waste, and enhance sustainability. nih.govijarsct.co.in

| Green Chemistry Principle | Conventional Method | Potential Green Alternative |

| Energy Efficiency | Conventional heating (hours) | Microwave irradiation (minutes) nih.gov |

| Safer Solvents | DMF, Chlorinated Solvents | Ethanol, Water, Ionic Liquids benthamscience.com |

| Waste Prevention | Multi-step synthesis with purification | One-pot, multi-component reactions benthamscience.com |

| Catalysis | Stoichiometric reagents | Recyclable catalysts, biocatalysis nih.gov |

Advanced Computational Studies for Rational Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work. For this compound, advanced computational studies are an unexplored but highly promising avenue.

Density Functional Theory (DFT) Studies: DFT calculations can be used to optimize the molecular geometry, predict vibrational spectra (IR and Raman), and analyze the electronic structure. researchgate.net This can provide insights into the molecule's stability, reactivity hotspots, and bond characteristics.

Molecular Docking and QSAR: To guide biological applications, molecular docking simulations can predict the binding affinity and mode of interaction of this compound with various biological targets (e.g., enzymes, receptors). Quantitative Structure-Activity Relationship (QSAR) studies on a library of its derivatives could identify key structural features for specific biological activities. tandfonline.com

Reaction Mechanism Simulation: Computational modeling can elucidate the mechanisms of potential catalytic transformations or synthetic reactions, helping to optimize reaction conditions and predict outcomes.

Expanding the Scope of Biological Applications and Target Identification

The pyridine nucleus is a privileged scaffold in drug discovery, and sulfur-containing heterocycles are known for a wide range of biological activities. nih.govnih.govmdpi.com While the specific biological profile of this compound is unknown, its structure warrants investigation in several therapeutic areas.

Future research should involve screening the compound against various biological targets:

Antimicrobial and Antifungal Activity: Many pyridine and thioether derivatives exhibit antimicrobial properties. nih.gov

Anticancer Activity: The nitropyridine moiety is present in compounds with cytotoxic effects, suggesting potential as an anticancer agent. researchgate.net

Neuropsychiatric and CNS Activity: Pyridine derivatives have been explored for anticonvulsant, anxiolytic, and antidepressant effects. nih.gov

Enzyme Inhibition: The compound could be tested as an inhibitor for various enzyme families, such as kinases or proteases, which are common targets in drug discovery.

| Compound Class | Reported Biological Activities | Potential Application for this compound |

| Nitropyridines | Anticancer, Antiviral, Anti-inflammatory researchgate.netresearchgate.net | Screening for cytotoxic and anti-inflammatory effects |

| Pyridine-thioethers | Anticonvulsant, Anxiolytic, Antidepressant nih.gov | Evaluation of activity on central nervous system targets |

| Thio-heterocycles | Antibacterial, Antifungal, Anti-ulcer mdpi.comnih.gov | Screening against pathogenic microbes |

| Arylthioureas | Plant root growth regulation acs.org | Investigation as an agrochemical agent |

Integration into Supramolecular Chemistry and Nanotechnology

The structural features of this compound make it an interesting candidate for applications in materials science, particularly in supramolecular chemistry and nanotechnology.

Ligand for Metal Complexes and MOFs: The nitrogen atom of the pyridine ring is a classic coordination site for metal ions. The thioether sulfur and the oxygen atoms of the nitro group could also participate in coordination. This makes the molecule a potential building block for metal-organic frameworks (MOFs) or discrete supramolecular assemblies with interesting catalytic or host-guest properties. rsc.orgrsc.orgnih.gov

Surface Functionalization of Nanomaterials: Thiol-containing molecules are widely used to functionalize the surface of nanoparticles (e.g., gold, quantum dots). While this compound is a thioether, its sulfur atom could still mediate interaction with nanoparticle surfaces. Furthermore, the entire molecule could be used to functionalize carbon-based nanomaterials like graphene oxide or carbon nanotubes through covalent or non-covalent (π-π stacking) interactions, modifying their electronic properties for applications in sensing or catalysis. mdpi.comacs.orgrsc.org

Exploration of Photophysical Properties and Applications

Many conjugated pyridine derivatives exhibit interesting photophysical properties, such as fluorescence. nih.govmdpi.com The combination of the electron-withdrawing nitro group and the π-systems of the pyridine and benzyl (B1604629) rings in this compound suggests that it may possess unique optical properties.

A crucial area for future research is the thorough characterization of its photophysical behavior:

Absorption and Emission Spectroscopy: Determining the UV-Visible absorption and fluorescence emission spectra, quantum yields, and excited-state lifetimes in various solvents. researchgate.netamanote.commdpi.com

Nonlinear Optical (NLO) Properties: Investigating its potential as an NLO material, as many donor-acceptor π-conjugated systems exhibit such properties. nih.gov

Applications: Based on its properties, the compound could be explored as a fluorescent probe for sensing metal ions or biological molecules, or as a component in organic light-emitting diodes (OLEDs) or other optoelectronic devices. Research on structurally related 2-arylvinyl-3-nitropyridines has shown they possess tunable photophysical properties and large Stokes shifts, which are promising indicators for this class of compounds. mdpi.com

| Compound Type | Wavelength (λmax, nm) | Stokes Shift (nm) | Quantum Yield (ΦF, %) |

| (E)-2-(4-methoxystyryl)-3,5-dinitropyridine | 392 | 165 | 1.0 |

| (E)-2-(4-(dimethylamino)styryl)-3,5-dinitropyridine | 509 | 134 | 2.0 |

| (E)-5-bromo-2-(4-methoxystyryl)-3-nitropyridine N-oxide | 388 | 170 | 2.5 |

| Data for structurally related compounds, highlighting the potential for fluorescence in this molecular family. mdpi.com |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(Benzylthio)-3-nitropyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-chloro-3-nitropyridine and benzylthiol. Microwave-assisted synthesis (e.g., 60–100°C, 1–3 hours) has been shown to improve yields (up to 94%) compared to conventional heating . Optimization of solvent (e.g., DMF or acetonitrile) and base (e.g., K₂CO₃) is critical. Purity (>97%) can be achieved via recrystallization from ethanol or column chromatography .